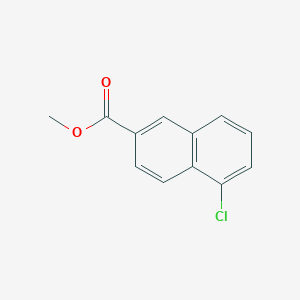

Methyl 3-(methylsulfonyl)propanoate

Übersicht

Beschreibung

Methyl 3-(methylsulfonyl)propanoate is a chemical compound that is part of a broader class of organosulfur compounds. These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom. The specific structure and properties of methyl 3-(methylsulfonyl)propanoate are not directly discussed in the provided papers, but related compounds and their properties can give us insights into its characteristics.

Synthesis Analysis

The synthesis of related sulfonate and sulfonyl compounds involves various chemical strategies. For instance, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives is achieved through the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate using reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) . Another example is the synthesis of methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, which is prepared through the reaction of ICF2CF2OCF2CF2SO2F and SO3 followed by methanol . These methods could potentially be adapted for the synthesis of methyl 3-(methylsulfonyl)propanoate.

Molecular Structure Analysis

The molecular structure of sulfonate compounds has been studied using various techniques. For example, the gas phase structure of methyl trifluoromethanesulfonate was investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . Similarly, the crystal structures of (S)-methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate were determined by X-ray single-crystal diffraction . These studies provide a foundation for understanding the molecular structure of methyl 3-(methylsulfonyl)propanoate.

Chemical Reactions Analysis

The reactivity of sulfonate and sulfonyl compounds is diverse. For instance, the propylsulfonic acid and methyl bifunctionalized TiSBA-15 silica material showed efficient catalytic activity in esterification and transesterification reactions . The antiandrogen compound with a sulfonyl group was resolved into its enantiomers, demonstrating the importance of stereochemistry in the biological activity of such compounds . These examples indicate that methyl 3-(methylsulfonyl)propanoate could also participate in various chemical reactions, potentially as a reagent or catalyst.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonate and sulfonyl compounds are influenced by their molecular structure. For example, the electron paramagnetic resonance study on methylsulfonylmethane showed temperature-dependent structural changes . The structure-activity relationships of 3-methyl and 3,3-dimethyl analogs of certain sulfonyl compounds were correlated with their antifungal activities . These findings suggest that the physical and chemical properties of methyl 3-(methylsulfonyl)propanoate would be important for its potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies

- Synthetic Routes and Derivative Formation: Methyl 3-(methylsulfonyl)propanoate is used in synthesizing a range of derivatives, such as 3-(phenylsulfonimidoyl)propanoate. These derivatives exhibit interesting conformational properties and intramolecular hydrogen bonds (Tye & Skinner, 2002).

Chemical Separation and Analysis

- Separation of Stereoisomers: A reverse-phase HPLC method has been developed for separating stereo isomers of a compound related to Methyl 3-(methylsulfonyl)propanoate, demonstrating its utility in precise chemical analyses (Davadra et al., 2011).

Agricultural Applications

- Use in Herbicides: Methyl 3-(methylsulfonyl)propanoate is used in herbicides, such as dichlofop-methyl, for controlling specific weed species in crops like wheat. It functions as an auxin antagonist, affecting plant growth and development (Shimabukuro et al., 1978).

Pharmaceutical Research

- Development of Antiandrogens: Derivatives of Methyl 3-(methylsulfonyl)propanoate have been used in synthesizing novel, potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook & Chesterson, 1988).

Chemical Synthesis Techniques

- Sulfenylation Techniques: Methyl 3-(methylsulfonyl)propanoate has been involved in the preparation of sulfenamides, highlighting its role in advancing sulfenylation methods in organic chemistry (Franek & Claus, 1990).

- Sulfonylation Reactions: It's used in the sulfonylation of benzo[b]thiophenes, showcasing its potential in the synthesis of sulfone-containing compounds (Gong et al., 2019).

Environmental Chemistry

- Hydrolysis Studies: Studies have been conducted on the hydrolysis of methanesulfonate esters, where Methyl 3-(methylsulfonyl)propanoate related compounds are used to understand the environmental fate and degradation of these esters (Chan, Cox & Sinclair, 2008).

Industrial Applications

- Alcohol Addition to Olefins: The compound is involved in the study of alcohol addition to olefins, demonstrating its relevance in industrial chemical processes (Ancillotti, Mauri & Pescarollo, 1977).

Metabolism Research

- Metabolite Studies: Research on the metabolites of thiamine propyl disulfide in rats has identified methylsulfonyl propionic acid, a related compound, as a significant metabolite, aiding our understanding of drug metabolism and biotransformation (Nishikawa, Suzuoki & Numata, 1967).

Atmospheric Chemistry

- Atmospheric Chemistry Studies: The methylsulfoxide radicals, closely related to Methyl 3-(methylsulfonyl)propanoate, have been studied for their role in the atmospheric oxidation of sulfur compounds (Liu et al., 2017).

Catalysis

- Catalyst Development: Methyl 3-(methylsulfonyl)propanoate related compounds are used in the development of catalysts like TiSBA-15 silica for esterification and transesterification, crucial in chemical industries (León et al., 2015).

Bioconversion Studies

- Microbial Community for Biosynthesis: A synthetic microbial community was constructed using Methyl 3-(methylsulfonyl)propanoate related compounds to enhance the content of certain sulfur compounds in food products like Baijiu (Du et al., 2021).

Chemical Reactions

- Methylsulfonylation of Alkenes: The direct C-H methylsulfonylation of alkenes using sodium metabisulfite, related to Methyl 3-(methylsulfonyl)propanoate, showcases its role in chemical synthesis (He et al., 2019).

Safety And Hazards

“Methyl 3-(methylsulfonyl)propanoate” is classified as a hazardous substance. It has been associated with acute toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

Relevant Papers One relevant paper discusses the breakdown of 3-(allylsulfonio)propanoates in bacteria from the Roseobacter group, which yields garlic oil constituents . Another paper provides a brief review of the biological potential of indole derivatives . These papers could provide valuable insights into the potential applications and mechanisms of “Methyl 3-(methylsulfonyl)propanoate” and similar compounds.

Eigenschaften

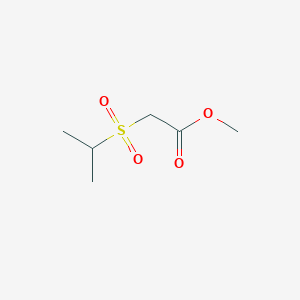

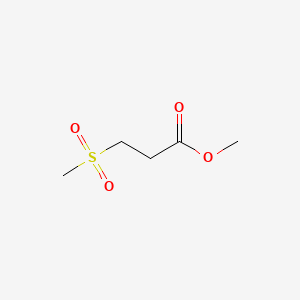

IUPAC Name |

methyl 3-methylsulfonylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-9-5(6)3-4-10(2,7)8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHBXCVAMSARRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237575 | |

| Record name | Propionic acid, 3-(methylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(methylsulfonyl)propanoate | |

CAS RN |

89211-37-0 | |

| Record name | Methyl 3-(methylsulfonyl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89211-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 3-(methylsulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089211370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3-(methylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.